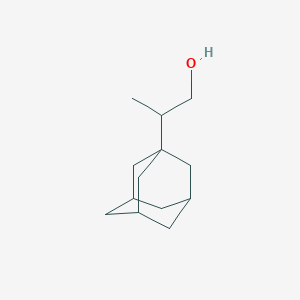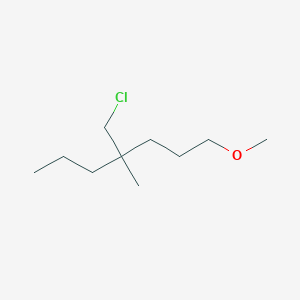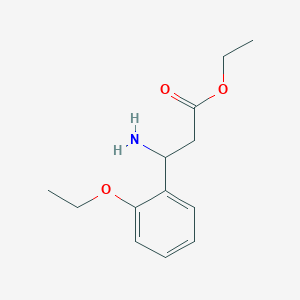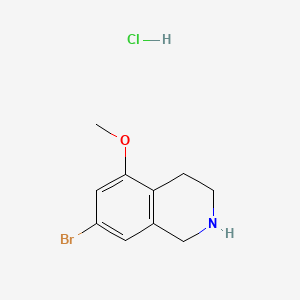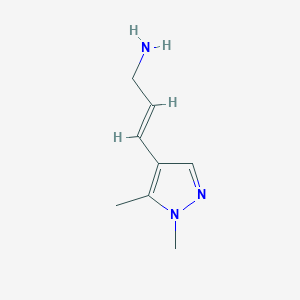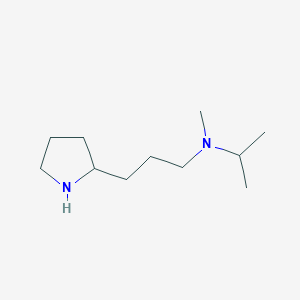
Methyl 2-cyano-2-(piperidin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-2-(piperidin-4-yl)acetate is a chemical compound with the molecular formula C9H14N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-2-(piperidin-4-yl)acetate typically involves the reaction of piperidine with cyanoacetic acid or its derivatives. One common method is the cyanoacetylation of piperidine using cyanoacetic acid and a suitable catalyst, such as triethylamine, in an organic solvent like ethanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 2-cyano-2-(piperidin-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyano group and piperidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-2-(piperidin-3-yl)acetate
- Methyl 2-cyano-2-(piperidin-2-yl)acetate
- Ethyl 2-cyano-2-(piperidin-4-yl)acetate
Uniqueness
Methyl 2-cyano-2-(piperidin-4-yl)acetate is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. The position of the cyano group and the ester functionality contribute to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 2-cyano-2-piperidin-4-ylacetate |
InChI |
InChI=1S/C9H14N2O2/c1-13-9(12)8(6-10)7-2-4-11-5-3-7/h7-8,11H,2-5H2,1H3 |
InChI Key |
BWLGAPAJRQQLDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)


